molecular formula C10H13F2N3 B2482673 N-(4,4-difluorocyclohexyl)pyrimidin-2-amine CAS No. 1871922-83-6

N-(4,4-difluorocyclohexyl)pyrimidin-2-amine

Cat. No. B2482673
CAS RN: 1871922-83-6
M. Wt: 213.232
InChI Key: SNQUMBQWVPNGFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4,4-difluorocyclohexyl)pyrimidin-2-amine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidine derivatives often involves reactions with (hetero)aromatic C-nucleophiles . A method was developed for the synthesis of 2-(pyrrolidin-1-yl)pyrimidines and 2-[(4,4-diarylbutyl)amino]pyrimidines by reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid .

Scientific Research Applications

Anticancer Research

N-(4,4-difluorocyclohexyl)pyrimidin-2-amine: has shown potential as a cyclin-dependent kinase (CDK) inhibitor . CDKs are crucial for cell cycle regulation, and their dysregulation is often linked to cancer. By inhibiting CDKs, this compound can potentially halt the proliferation of cancer cells, making it a promising candidate for anticancer therapies .

Antimicrobial Agents

This compound has been explored for its antimicrobial properties . Its ability to disrupt bacterial cell processes makes it a candidate for developing new antibiotics, especially in the face of rising antibiotic resistance . Research focuses on its efficacy against various bacterial strains and its potential to overcome resistance mechanisms.

Neuroprotective Agents

In the field of neurodegenerative diseases, N-(4,4-difluorocyclohexyl)pyrimidin-2-amine is being studied for its neuroprotective effects . It may help in protecting neurons from damage caused by oxidative stress and inflammation, which are common in conditions like Alzheimer’s and Parkinson’s diseases .

Anti-inflammatory Applications

The compound has also been investigated for its anti-inflammatory properties . By modulating inflammatory pathways, it could be used to treat chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Antiviral Research

Researchers are exploring the potential of N-(4,4-difluorocyclohexyl)pyrimidin-2-amine as an antiviral agent . Its ability to interfere with viral replication processes could make it useful in treating viral infections, including those caused by emerging viruses .

Cardiovascular Disease Treatment

There is ongoing research into the use of this compound in cardiovascular diseases . It may help in managing conditions like hypertension and atherosclerosis by affecting pathways involved in vascular smooth muscle cell proliferation and inflammation .

properties

IUPAC Name

N-(4,4-difluorocyclohexyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2N3/c11-10(12)4-2-8(3-5-10)15-9-13-6-1-7-14-9/h1,6-8H,2-5H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNQUMBQWVPNGFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC2=NC=CC=N2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.